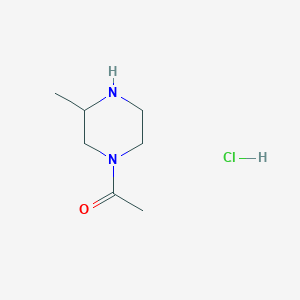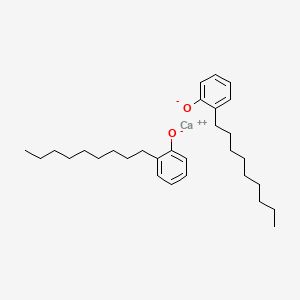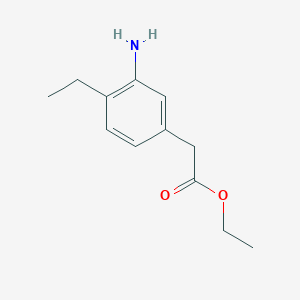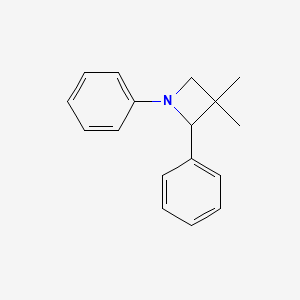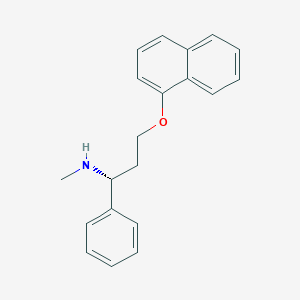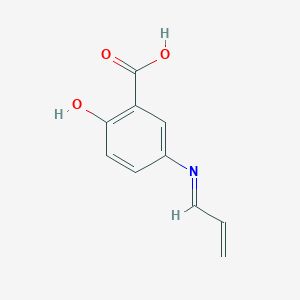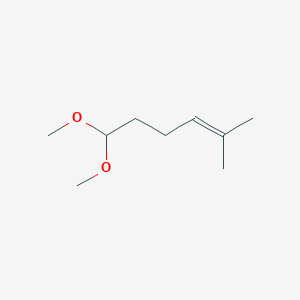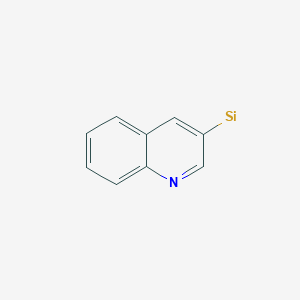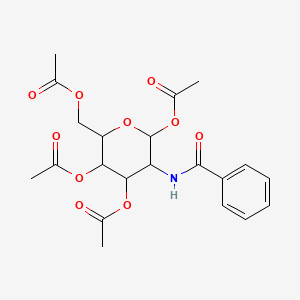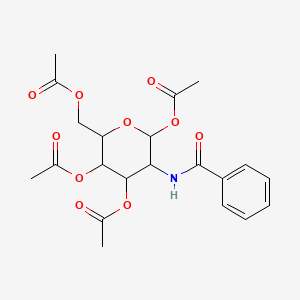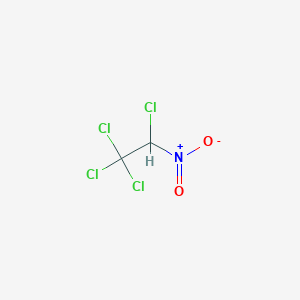
1,1,1,2-Tetrachloro-2-nitroethane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,1,2-Tetrachloro-2-nitroethane is a chlorinated nitro compound with the molecular formula C2H2Cl4NO2
Vorbereitungsmethoden
The synthesis of 1,1,1,2-Tetrachloro-2-nitroethane typically involves the nitration of trichloroethene. This process can be carried out under controlled conditions using nitric acid as the nitrating agent. The reaction is usually conducted at low temperatures to prevent decomposition and to ensure high yield. Industrial production methods may involve continuous flow reactors to maintain consistent reaction conditions and to scale up the production efficiently.
Analyse Chemischer Reaktionen
1,1,1,2-Tetrachloro-2-nitroethane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding chlorinated nitro compounds.
Reduction: Reduction reactions can convert it into less chlorinated derivatives or amines.
Substitution: It can undergo nucleophilic substitution reactions where chlorine atoms are replaced by other nucleophiles. Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride, and oxidizing agents like potassium permanganate. Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1,1,1,2-Tetrachloro-2-nitroethane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.
Biology: Studies may explore its effects on biological systems, particularly its interactions with enzymes and proteins.
Medicine: Research may investigate its potential as a precursor for pharmaceuticals or its effects on cellular processes.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1,1,1,2-Tetrachloro-2-nitroethane involves its interaction with molecular targets such as enzymes and proteins. It can form covalent bonds with nucleophilic sites on these molecules, leading to changes in their structure and function. The pathways involved may include oxidative stress responses and disruption of cellular signaling mechanisms.
Vergleich Mit ähnlichen Verbindungen
1,1,1,2-Tetrachloro-2-nitroethane can be compared with other chlorinated nitro compounds such as:
1,1,2,2-Tetrachloroethane: Similar in structure but lacks the nitro group, making it less reactive in certain chemical reactions.
1,1,1-Trichloro-2-nitroethane: Contains one less chlorine atom, which affects its reactivity and applications.
1,1,2-Trichloro-2-nitroethane: Differing in the position of chlorine atoms, leading to variations in chemical behavior and uses.
Eigenschaften
CAS-Nummer |
54529-52-1 |
|---|---|
Molekularformel |
C2HCl4NO2 |
Molekulargewicht |
212.8 g/mol |
IUPAC-Name |
1,1,1,2-tetrachloro-2-nitroethane |
InChI |
InChI=1S/C2HCl4NO2/c3-1(7(8)9)2(4,5)6/h1H |
InChI-Schlüssel |
MLCDVZNERFBEPA-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(Cl)(Cl)Cl)([N+](=O)[O-])Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


